molecular formula C24H31N3O6S2 B2966024 methyl 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-89-2

methyl 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2966024
CAS No.: 449768-89-2
M. Wt: 521.65
InChI Key: TZTGJOOSGAWHJE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thieno[2,3-c]pyridine core substituted with an acetyl group at position 6 and a 4-(N,N-dipropylsulfamoyl)benzamido moiety at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in modulating receptor interactions (e.g., adenosine receptors, as inferred from structural analogs) . The sulfamoyl group may contribute to solubility and target binding, while the tetrahydrothienopyridine scaffold provides conformational rigidity .

Properties

IUPAC Name

methyl 6-acetyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6S2/c1-5-12-27(13-6-2)35(31,32)18-9-7-17(8-10-18)22(29)25-23-21(24(30)33-4)19-11-14-26(16(3)28)15-20(19)34-23/h7-10H,5-6,11-15H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTGJOOSGAWHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound belongs to a class of thieno[2,3-c]pyridine derivatives. Key structural analogs include:

Compound Name Core Structure Position 2 Substituent Position 6 Substituent Key Functional Groups Molecular Weight (g/mol) Reference
Methyl 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Thieno[2,3-c]pyridine 4-(N,N-Dipropylsulfamoyl)benzamido Acetyl Sulfamoyl, acetyl, methyl ester ~535.6 (calculated)
Methyl 6-benzyl-2-{[4-(dipropylsulfamoyl)benzoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Thieno[2,3-c]pyridine 4-(N,N-Dipropylsulfamoyl)benzamido Benzyl Sulfamoyl, benzyl, methyl ester ~581.7 (calculated)
Methyl 6-acetyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Thieno[2,3-c]pyridine 4-(3-Methylpiperidinylsulfonyl)benzamido Acetyl Piperidinylsulfonyl, acetyl, methyl ester ~547.6 (calculated)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene 5-Methylfuran-2-yl Cyano, carbonyl, furan 403.4

Key Differences and Implications

Substitution with 5-methylfuran-2-yl (as in ) introduces aromaticity and hydrogen-bonding capacity, which is absent in the acetylated thienopyridine derivatives .

Position 2 Substituents: The 4-(N,N-dipropylsulfamoyl)benzamido group enhances hydrophilicity and may act as a hydrogen-bond acceptor, contrasting with the 4-cyanobenzylidene group in thiazolo-pyrimidines, which prioritizes π-π stacking .

Biological Activity: Thieno[2,3-c]pyridine derivatives (e.g., the target compound) are structurally related to 2-amino-3-benzoylthiophenes, which enhance adenosine A1 receptor binding via allosteric modulation . The acetyl and sulfamoyl groups in the target compound may similarly influence receptor affinity but require experimental validation. Thiazolo-pyrimidines () exhibit distinct activity profiles due to their dioxo-thiazolo core, which is absent in thienopyridines .

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